molecular formula C17H13N3O5 B2701312 N-(2H-1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899946-09-9

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2701312
CAS No.: 899946-09-9
M. Wt: 339.307
InChI Key: KBTXOENQDZBCQE-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that features a benzodioxole ring, a furan ring, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyridazinone Moiety: This involves the reaction of hydrazine derivatives with diketones or keto acids.

    Coupling Reactions: The final step involves coupling the benzodioxole and pyridazinone intermediates with a furan derivative under specific conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions could target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the pyridazinone could produce dihydropyridazines.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2H-1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can serve as a building block for the synthesis of more complex molecules.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its potential pharmacological properties could be explored for therapeutic applications.

Industry

In material science, the compound could be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
  • N-(1,3-benzodioxol-5-yl)-2-[3-(thiophen-2-yl)-6-oxopyridazin-1-yl]acetamide
  • N-(1,3-benzodioxol-5-yl)-2-[3-(pyridin-2-yl)-6-oxopyridazin-1-yl]acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and various biological activities supported by empirical data.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzodioxole Ring : The cyclization of catechol with formaldehyde is a common method.
  • Introduction of Furan Ring : This can be achieved through Friedel-Crafts acylation.
  • Formation of Dihydropyridazine : The reaction of the benzodioxole derivative with appropriate furan derivatives leads to the formation of the pyridazine structure.

Biological Mechanisms

The compound's biological activity is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate their activity, resulting in significant changes in cellular processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxic Effects : Compounds derived from benzodioxole have shown cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. The most effective derivatives demonstrated significant inhibition of DNA synthesis and induced apoptosis in these cell lines .
CompoundCell LineIC50 (µM)Mechanism
Compound 5A54915Induces apoptosis
Compound 5C612Disrupts mitochondrial potential

Anti-inflammatory Activity

Compounds structurally related to this compound have also been evaluated for anti-inflammatory properties:

  • COX Inhibition : Some derivatives acted as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation. For example, certain benzodifuranyl compounds exhibited up to 86% inhibition in edema formation within the first hour post-administration .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar furan derivatives have shown significant action against bacterial strains like Escherichia coli and Staphylococcus aureus, indicating that this compound may possess similar capabilities .

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Anticancer Evaluation : A study synthesized a series of benzodioxole-based thiosemicarbazones and tested them against A549 and C6 cell lines. The most promising compound increased early and late apoptosis significantly while demonstrating low toxicity towards healthy cells (NIH/3T3)【4】.
  • Anti-inflammatory Screening : Another research effort screened various derivatives for their ability to inhibit COX activity. Compounds showed varying degrees of efficacy, with some outperforming traditional anti-inflammatory drugs like sodium diclofenac【2】.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c21-16(18-11-3-5-14-15(8-11)25-10-24-14)9-20-17(22)6-4-12(19-20)13-2-1-7-23-13/h1-8H,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTXOENQDZBCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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